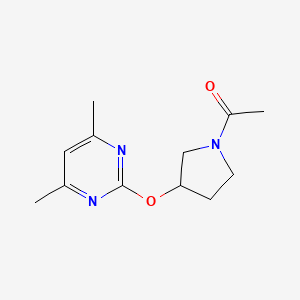![molecular formula C18H20N2O6S B2689159 N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide CAS No. 1790749-83-5](/img/structure/B2689159.png)
N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by its unique molecular structure. The compound features a combination of sulfamoyl and acetamide functional groups attached to a phenyl ring, alongside a dihydrobenzo[dioxin] moiety, making it an intriguing subject of study within various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide involves multi-step organic reactions. A typical synthetic route might start with the preparation of intermediates such as 2,3-dihydrobenzo[b][1,4]dioxin, followed by its functionalization through sulfonamide chemistry and subsequent introduction of the acetamide group. Key steps include:
Formation of 2,3-dihydrobenzo[b][1,4]dioxin: Achieved through the cyclization of catechol with suitable aldehyde precursors under acidic conditions.
Sulfonamide Formation: Introduction of the sulfamoyl group using sulfamoyl chloride in the presence of a base like triethylamine.
Acetylation: Final acetylation of the sulfonamide intermediate using acetic anhydride or acetyl chloride.
Industrial Production Methods: The industrial production of this compound would typically involve scaling up the laboratory synthesis procedures. This includes optimization for high yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide can undergo several types of reactions:
Oxidation: The hydroxyl group on the ethyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Nitro groups can be reduced to amines, if introduced as part of further modifications.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen in the presence of palladium.
Substitution: Friedel-Crafts reagents, halogenating agents.
Oxidized Derivatives: Ketones, carboxylic acids.
Reduced Derivatives: Amines.
Substituted Aromatics: Various substituted phenyl derivatives depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide finds applications across multiple scientific fields:
Chemistry:Material Science: Used in the development of new polymers and advanced materials due to its unique structural properties.
Catalysis: Serves as a ligand in the design of catalysts for organic reactions.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, thus modulating biochemical pathways.
Drug Design: Utilized in the development of novel pharmaceuticals targeting specific molecular pathways.
Therapeutic Agents: Explored for its potential use in treating diseases by modulating specific biological targets.
Diagnostic Tools: Used in the design of diagnostic agents for imaging and detecting specific biomolecules.
Chemical Manufacturing: Applied in the synthesis of other complex organic compounds.
Pharmaceutical Industry: Used as an intermediate in the production of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism by which N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide exerts its effects is multifaceted:
Molecular Targets: Interacts with specific enzymes, receptors, or proteins within the biological systems, altering their function or inhibiting their activity.
Pathways Involved: Engages in signal transduction pathways, leading to modulation of cellular processes such as apoptosis, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide stands out due to its distinctive structural combination of functional groups and rings.
Similar Compounds:N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide: Lacks the dihydrobenzo[dioxin] moiety, offering different properties and reactivity.
4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)sulfamoyl)benzoic acid: Features a benzoic acid group instead of an acetamide, altering its applications and biological activities.
The unique structural features of this compound contribute to its diverse range of applications and make it a compound of significant interest in scientific research and industry.
Propriétés
IUPAC Name |
N-[4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12(21)20-14-3-5-15(6-4-14)27(23,24)19-11-16(22)13-2-7-17-18(10-13)26-9-8-25-17/h2-7,10,16,19,22H,8-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFILDIDLUNOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate](/img/structure/B2689076.png)
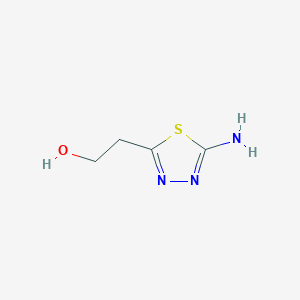

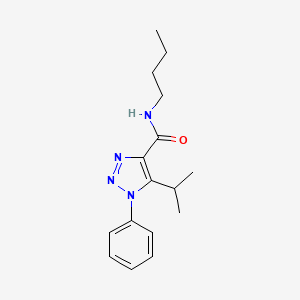
![N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689083.png)
![4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2689085.png)
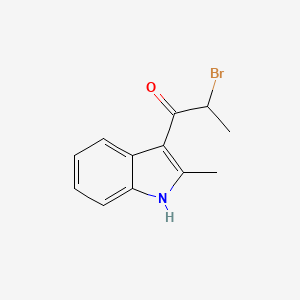


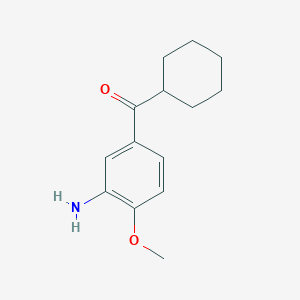
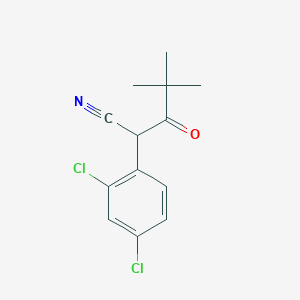

![1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2689096.png)
